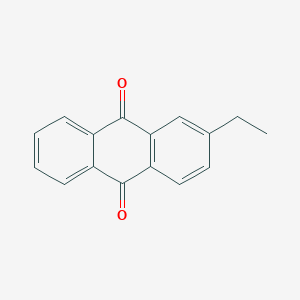

2-Ethylanthraquinone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEBAWHUJDUKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044994 | |

| Record name | 2-Ethylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Yellow microcrystalline powder; [Acros Organics MSDS] | |

| Record name | 9,10-Anthracenedione, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000102 [mmHg] | |

| Record name | 2-Ethylanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

84-51-5 | |

| Record name | 2-Ethylanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YJ81QZKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Engineering of 2 Ethylanthraquinone

Conventional Synthesis Routes and Their Academic Review

Historically, the production of 2-ethylanthraquinone has been dominated by a few key conventional methods. These routes are well-established but often present environmental and operational challenges.

Direct Oxidation of Ethylanthracene

One potential route to this compound is the direct oxidation of 2-ethylanthracene (B1630459). This method involves the liquid-phase oxidation of 2-ethylanthracene using an oxidizing agent like hydrogen peroxide, often with a catalyst such as hydrochloric acid. google.comgoogle.com This process can achieve high yields, reportedly between 96% and 98%. google.comgoogle.com

However, the industrial viability of this method is significantly hampered by the limited availability of the starting material, 2-ethylanthracene. google.comguidechem.com Since 2-ethylanthracene is itself derived from this compound, this pathway is not considered a practical standalone production method for large-scale industrial synthesis. google.comgoogle.com Research has explored various catalytic systems for the oxidation of anthracenes, including copper-based catalysts that can achieve high conversion rates and selectivity under specific reaction conditions. google.comrsc.org For instance, a catalytic system using copper compounds has demonstrated over 95% conversion of 2-ethylanthracene to this compound with selectivity higher than 98%. google.com

Conversion from 2-Formylanthraquinone

Another classical approach involves the conversion of 2-formylanthraquinone. This multi-step synthesis includes the condensation of 2-formylanthraquinone with malonic acid in the presence of pyridine. google.comgoogle.com The resulting intermediate is then decarboxylated, often with a copper catalyst, to yield this compound. google.comgoogle.com

This method, while chemically feasible, is not widely used in industrial production. The primary drawbacks are the numerous synthesis steps and the difficulty in sourcing the raw material, 2-formylanthraquinone, which makes the process complex and not economically viable for large-scale manufacturing. google.comgoogle.comguidechem.com

Friedel-Crafts Acylation and Dehydration (Phthalic Anhydride (B1165640) and Ethylbenzene (B125841) Method)

The most prevalent method for industrial-scale synthesis of this compound is the Friedel-Crafts acylation of phthalic anhydride with ethylbenzene. google.comchemcess.com This two-step process is favored due to the ready availability of the starting materials from the petrochemical industry. wikipedia.orggoogle.com

The first step is a Friedel-Crafts acylation reaction where phthalic anhydride reacts with ethylbenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce an intermediate, 2-(4-ethylbenzoyl)benzoic acid (often abbreviated as BE acid). google.comgoogle.comgoogle.com In the second step, this intermediate undergoes an intramolecular cyclization and dehydration reaction, catalyzed by a strong acid like oleum (B3057394) (fuming sulfuric acid) or concentrated sulfuric acid, to form the final product, this compound. google.comgoogle.comrsc.org

The Friedel-Crafts acylation mechanism begins with the formation of a complex between the Lewis acid catalyst (e.g., AlCl₃) and the acylating agent (phthalic anhydride). sigmaaldrich.com This complex then generates a highly electrophilic acylium ion. This ion subsequently attacks the electron-rich aromatic ring of ethylbenzene in an electrophilic aromatic substitution reaction to form the 2-(4-ethylbenzoyl)benzoic acid intermediate. sigmaaldrich.com

Despite its widespread use, the traditional Friedel-Crafts process for this compound synthesis faces significant challenges. A major issue is the generation of large quantities of acidic waste. google.com The use of stoichiometric amounts of aluminum chloride in the acylation step and large volumes of concentrated sulfuric acid or oleum in the cyclization step results in substantial acidic effluent that is difficult to treat and reuse. google.comrsc.org It is estimated that for every ton of this compound produced, over 16 tons of waste acid are generated. rsc.org

Furthermore, the highly acidic and corrosive nature of the reagents, particularly oleum, poses significant operational challenges. google.comgoogle.com This leads to corrosion of reaction vessels and equipment, requiring specialized and costly materials for construction and maintenance. The process is also characterized by being cumbersome, labor-intensive, and having a relatively low yield, often in the range of 75-79% after purification. google.com

Mechanistic Studies of Friedel-Crafts Reactions for this compound Synthesis

Advanced and Green Synthesis Approaches for this compound

In response to the environmental and operational drawbacks of conventional methods, significant research has focused on developing more sustainable and efficient "green" synthesis routes for this compound. These advanced approaches aim to minimize waste, avoid corrosive reagents, and simplify the production process.

A primary focus of green synthesis has been the replacement of traditional liquid acid catalysts with solid acid catalysts for the dehydration of 2-(4-ethylbenzoyl)benzoic acid. Zeolites, particularly H-Beta zeolite, have shown considerable promise. researchgate.netproquest.com These solid acids are non-corrosive, can be easily separated from the reaction mixture, and are reusable, which addresses the major waste generation and corrosion issues of the Friedel-Crafts process. rsc.org Research has demonstrated that modifying H-Beta zeolites, for instance through treatment with dilute nitric acid, can enhance their catalytic activity and selectivity, achieving high yields of this compound (up to 96.7%) with high selectivity (up to 99.6%). rsc.orgproquest.comresearchgate.net

Another innovative approach involves a one-step synthesis from phthalic anhydride and ethylbenzene using a modified H-Beta molecular sieve catalyst, which simplifies the process and eliminates the need for separate acylation and cyclization steps with their respective problematic catalysts. google.com This method offers the potential for a cleaner, continuous production process with no wastewater or waste gas discharge. google.com

Further advancements include the use of ionic liquids, such as chloroaluminate ionic liquids with P₂O₅, as catalysts for the intramolecular acylation step. researchgate.net While still in development, these methods have shown potential to reduce the amount of waste acid and water produced during post-treatment compared to the traditional process. researchgate.net Additionally, a gas-phase reaction method has been proposed where 2-(4-alkylbenzoyl)benzoic acid is vaporized and passed over a bed of acidic molecular sieve catalysts. This method reports high conversion rates (over 90%) and high product purity (over 98.5%) while being a clean production process with no waste acid generation. patsnap.com

One-Pot Synthesis Strategies and Their Catalytic Principles

The development of one-pot synthesis strategies for this compound (2-EAQ) from readily available starting materials like phthalic anhydride and ethylbenzene represents a significant advancement towards greener and more efficient chemical production. researchgate.netresearchgate.net This approach combines the acylation and dehydration steps into a single reaction vessel, thereby minimizing waste, simplifying the process, and reducing costs associated with traditional multi-step syntheses. researchgate.netresearchgate.net

A key innovation in this area is the use of heterogeneous catalysts, such as modified zeolites, to drive the cascade reaction. For instance, a scandium-modified Hβ (Sc-modified Hβ) zeolite has been successfully employed for the one-pot synthesis of 2-EAQ. researchgate.netrsc.org The catalytic principle behind this method lies in the creation of strong Lewis acid sites through the modification of the zeolite with scandium. researchgate.netrsc.org This enhancement in Lewis acidity, coupled with the inherent Brønsted acidity of the zeolite, creates a synergistic effect that is crucial for both the initial Friedel-Crafts acylation of ethylbenzene with phthalic anhydride and the subsequent intramolecular dehydration of the intermediate, 2-(4′-ethylbenzoyl)benzoic acid (E-BBA). researchgate.netresearchgate.net By carefully adjusting the amount of scandium loading, an optimal balance between Lewis and Brønsted acidity can be achieved, leading to high selectivity for 2-EAQ. researchgate.netresearchgate.net

Research has demonstrated that using a Sc-modified Hβ catalyst can achieve a phthalic anhydride conversion of approximately 58.8% with a 2-EAQ selectivity of up to 78.5%. researchgate.netresearchgate.net Furthermore, these solid acid catalysts exhibit good reusability, with the ability to be used for multiple reaction cycles with only a slight decrease in activity. researchgate.net This one-pot method provides a more environmentally friendly and streamlined alternative to conventional processes. researchgate.netresearchgate.net

Catalytic Dehydration and Cyclization of 2-(4′-Ethylbenzoyl)benzoic Acid

The intramolecular dehydration and cyclization of 2-(4′-ethylbenzoyl)benzoic acid (E-BBA) is a critical step in the synthesis of this compound (2-EAQ). This reaction has traditionally been carried out using strong liquid acids like concentrated sulfuric acid or oleum, which pose significant environmental and safety concerns. researchgate.netgoogle.com Consequently, there has been a considerable research effort to replace these hazardous catalysts with environmentally benign solid acid catalysts, particularly zeolites. lookchem.comrsc.org

The use of solid acid catalysts, such as H-Beta zeolite, offers several advantages including easier separation from the reaction mixture, reduced corrosion issues, and the potential for regeneration and reuse. researchgate.netresearchgate.net The dehydration of E-BBA over these catalysts is primarily governed by the nature and density of the acid sites on the zeolite surface. researchgate.net

Solid Acid Catalysis for this compound Production (e.g., Zeolites)

Zeolites, with their well-defined microporous structures and tunable acidity, have emerged as promising solid acid catalysts for the dehydration of E-BBA. rsc.orgresearchgate.net Specifically, H-Beta zeolite has attracted significant attention due to its three-dimensional pore system and strong acidic properties. researchgate.netresearchgate.net However, the catalytic performance of zeolites can be hampered by factors such as diffusion limitations of the bulky E-BBA molecule within the micropores and unsatisfactory acidity, which can lead to lower selectivity. rsc.org

To address these challenges, various modification strategies have been developed. For example, treating H-Beta zeolite with dilute nitric acid or organic acids like citric acid and oxalic acid has been shown to enhance its catalytic activity and selectivity for 2-EAQ production. researchgate.netcjcatal.comacs.org These treatments can modify the acidic properties and the porous structure of the zeolite, leading to improved performance. acs.orgrsc.org

H-Beta zeolite has proven to be an effective catalyst for the synthesis of 2-EAQ via the dehydration of E-BBA. researchgate.netresearchgate.net Studies have shown that under optimized conditions, a high yield of 2-EAQ can be achieved. For instance, using H-Beta zeolite modified with a dilute HNO3 solution, a 96.7% yield of 2-EAQ has been reported in a batch reactor. researchgate.netproquest.com The conversion of E-BBA and the selectivity towards 2-EAQ are sensitive to reaction parameters such as temperature and the weight ratio of the reactant to the catalyst. researchgate.net

The performance of H-Beta zeolite in the synthesis of 2-EAQ can be significantly enhanced by engineering its porosity and acidity. lookchem.comrsc.org Dealumination, the process of removing aluminum atoms from the zeolite framework, is a common strategy to achieve this. rsc.org Mild treatment with nitric acid, for example, can selectively remove extra-framework aluminum species and aluminum on the outer surface of the zeolite crystals. rsc.orgrsc.org This process has two key benefits.

First, it strengthens the Brønsted acidity of the Si(OH)Al sites located within the micropores of the H-Beta zeolite. rsc.orgrsc.org This enhanced acidity promotes the desired intramolecular dehydration of E-BBA. rsc.org Second, this mild acid treatment can also clear the network of intercrystalline mesopores, which helps to alleviate diffusion limitations for the bulky reactant and product molecules. lookchem.comrsc.org

This dual adjustment of acidity and porosity leads to a "shape-selective" catalysis. Density functional theory (DFT) calculations have shown that while the desired 2-EAQ product can diffuse freely through the zeolite channels, the formation of larger dimer by-products from intermolecular dehydration is restricted. rsc.org As a result of these engineered properties, a mildly treated nano-sized H-Beta zeolite demonstrated an 89% selectivity for 2-EAQ at full E-BBA conversion, surpassing the 80% selectivity of the commercial oleum catalyst. rsc.org Furthermore, this modified zeolite catalyst showed excellent reusability, maintaining its performance for at least seven cycles after regeneration. rsc.org

H-Beta Zeolite Catalysis in this compound Synthesis

Metal-Modified Zeolites as Catalysts (e.g., Sc-modified Hβ, Ga-modified Hβ)

The introduction of metal species into the H-Beta (Hβ) zeolite framework is a promising strategy to create highly efficient catalysts for the synthesis of this compound (2-EAQ). researchgate.netacs.org Metals such as scandium (Sc) and gallium (Ga) have been shown to significantly enhance the catalytic activity and selectivity of Hβ zeolite in the one-pot synthesis of 2-EAQ from phthalic anhydride and ethylbenzene, as well as in the dehydration of 2-(4′-ethylbenzoyl)benzoic acid (E-BBA). researchgate.netacs.org

Sc-modified Hβ has been demonstrated to be an effective catalyst, creating new and strong Lewis acid sites which work in synergy with the existing Brønsted acid sites. researchgate.netrsc.org This synergistic effect is crucial for promoting the cascade acylation and dehydration reactions. researchgate.net By optimizing the scandium loading, a conversion of phthalic anhydride of about 58.8% and a 2-EAQ selectivity of up to 78.5% have been achieved. researchgate.netresearchgate.net

More recently, gallium-modified Hβ (Ga-Hβ) has been developed, offering even higher yields. acs.org This catalyst constructs a dynamic Lewis and Brønsted acid pair that adapts to the reaction pathway. acs.org The optimized Ga-Hβ catalyst achieved an impressive 89.3% yield of 2-EAQ. acs.org These metal-modified zeolites can be reused multiple times with only a slight decrease in activity. researchgate.netacs.org

The enhanced catalytic performance of metal-modified Hβ zeolites in this compound (2-EAQ) synthesis is largely attributed to the synergistic cooperation between Lewis and Brønsted acid sites. researchgate.netacs.org

In the one-pot synthesis from phthalic anhydride and ethylbenzene using Sc-modified Hβ, the introduction of scandium creates new, strong Lewis acid sites. researchgate.netcolab.ws These Lewis acids work in concert with the inherent Brønsted acids of the zeolite to facilitate both the initial Friedel-Crafts acylation and the subsequent dehydration cyclization. researchgate.netresearchgate.net Adjusting the amount of scandium allows for the creation of an optimal balance of Lewis and Brønsted acidity, which is key to the catalyst's effectiveness. researchgate.net

Interactive Data Table: Catalytic Performance in this compound Synthesis

| Catalyst | Reactants | Conversion (%) | Selectivity (%) | Yield (%) |

| Sc-modified Hβ | Phthalic anhydride, Ethylbenzene | 58.8 researchgate.netresearchgate.net | 78.5 researchgate.netresearchgate.net | - |

| Ga-modified Hβ | Phthalic anhydride, Ethylbenzene | 97.5 acs.org | - | 89.3 acs.org |

| H-Beta (HNO₃ modified) | 2-(4′-ethylbenzoyl)benzoic acid | >99 rsc.org | 89 rsc.org | 96.7 researchgate.netproquest.com |

| H-Beta (citric acid modified) | 2-(4′-ethylbenzoyl)benzoic acid | 96.5 researchgate.net | 96.0 researchgate.net | - |

| H-Beta (boric acid modified) | 2-(4′-ethylbenzoyl)benzoic acid | 44.59 gychbjb.com | 77.56 gychbjb.com | - |

Role of Lewis and Brønsted Acid Synergistic Mechanisms

Optimization of Reaction Parameters in Catalytic Synthesis (Temperature, Pressure, Reaction Time, Catalyst Loading)

The efficiency of 2-EAQ synthesis is highly dependent on the careful optimization of several key reaction parameters. These parameters are often interdependent and must be fine-tuned to maximize yield and selectivity while minimizing side reactions and energy consumption.

Temperature: Temperature plays a crucial role in the reaction kinetics. For instance, in the dehydration of 2-(4′-ethylbenzoyl) benzoic acid (E-BBA) over a modified H-Beta zeolite catalyst, a yield of 96.7% was achieved. researchgate.netproquest.com In another study utilizing a Ga-modified Hβ catalyst for the one-pot synthesis from phthalic anhydride and ethylbenzene, the optimal temperature was found to be 250 °C. acs.org This is a significant reduction from the 300 °C required for the conventional acid-catalyzed method. acs.org However, in a continuous ring-closing reaction of 2-(4-alkylbenzoyl)benzoic acid using concentrated sulfuric acid, the optimal temperature range for the stirred reaction zone was identified as 100-140°C to prevent the formation of sulfonate by-products at higher temperatures. google.com

Pressure: While many studies on zeolite-catalyzed synthesis are conducted under atmospheric pressure (0.1 MPa), the hydrogenation step in the anthraquinone (B42736) process for hydrogen peroxide production, which uses 2-EAQ, is typically performed under pressure. rsc.org For example, a study on 2-amylanthraquinone (B82082) hydrogenation in a micro-packed-bed reactor utilized a pressure of 300 kPa. rsc.org Another study on this compound hydrogenation reported using a pressure of 0.3 MPa. researchgate.net

Reaction Time: The duration of the reaction is critical to ensure complete conversion of reactants without promoting the formation of degradation products. For the synthesis over a Sc-modified Hβ catalyst, a reaction time of 5 hours was optimal. acs.org In the continuous ring-closing reaction, a residence time of 5-30 minutes in the reactor was found to be ideal to prevent incomplete reaction or sulfonation of the product. google.com In contrast, the dehydration of E-BBA over a modified H-Beta zeolite required 3.5 hours. rsc.org

| Catalyst System | Optimal Temperature (°C) | Optimal Pressure (MPa) | Optimal Reaction Time (h) | Optimal Catalyst Loading | Reactants | Yield/Selectivity | Reference |

|---|---|---|---|---|---|---|---|

| Ga-modified Hβ | 250 | Not specified | 5 | 1.0 wt% Ga | Phthalic anhydride, Ethylbenzene | 89.3% yield | acs.org |

| Sc-modified Hβ | Not specified | Not specified | Not specified | Not specified | Phthalic anhydride, Ethylbenzene | 78.5% selectivity | researchgate.netresearchgate.net |

| HNO3-modified H-Beta zeolite | 210 | 0.1 | 3.5 | 2.0 g catalyst for 2.0 g E-BBA | 2-(4′-ethylbenzoyl) benzoic acid (E-BBA) | 89% selectivity | rsc.org |

| Concentrated H2SO4 | 100-140 | Not specified | 0.08-0.5 (5-30 min) | Not applicable | 2-(4-alkylbenzoyl)benzoic acid | 82.5% yield | google.com |

Sustainable Process Design and Waste Minimization in this compound Manufacturing

The shift towards green chemistry principles is profoundly influencing the manufacturing of 2-EAQ, with a strong focus on designing sustainable processes that minimize waste and environmental impact. futuremarketinsights.comjetir.org

Reduction of Sulfonation Waste and Environmental Footprint

A major environmental concern in traditional 2-EAQ synthesis, particularly the Friedel-Crafts method, is the use of stoichiometric amounts of AlCl₃ and fuming sulfuric acid, which generates large quantities of acidic waste. google.comlookchem.com This waste is difficult to treat and dispose of, contributing significantly to the process's environmental footprint. rsc.org

The development of solid acid catalysts, such as modified zeolites, presents a promising solution. rsc.org For example, the use of a Ga-modified Hβ catalyst in a one-pot synthesis from phthalic anhydride and ethylbenzene has been shown to reduce sulfonation waste by 1.6 tons per ton of product compared to the conventional sulfuric acid method. acs.orgacs.org This approach achieves an impressive environmental factor (E-factor) of 0.8, a significant improvement over the conventional method's E-factor of 5.2, representing an 85% reduction in waste. acs.org Similarly, using dealuminated H-Beta zeolite as a catalyst for the dehydration of E-BBA offers a green alternative to oleum, which is non-recyclable and leads to the formation of sticky tar by-products. rsc.org

Energy Consumption Optimization in Synthesis Pathways

Energy efficiency is another cornerstone of sustainable process design. The high temperatures often required in conventional synthesis routes contribute to high energy consumption. taylorandfrancis.com Innovative catalytic systems are being developed to operate under milder conditions, thereby reducing the energy demand of the process.

The Ga-modified Hβ catalyst, for instance, allows the synthesis of 2-EAQ to be carried out at 250 °C, which is a 37% reduction in energy consumption compared to the 300 °C required for the traditional acid-catalyzed method. acs.orgacs.org Furthermore, DFT calculations revealed that the activation energy for the reaction using the Ga–Hβ catalyst (40.07 kJ·mol⁻¹) is 35% lower than that of the conventional H₂SO₄ catalytic system (62.11 kJ·mol⁻¹). acs.orgacs.org This lower activation energy directly translates to reduced energy input required to drive the reaction.

Catalyst Reusability and Durability in Green Synthesis

A key advantage of using heterogeneous solid catalysts is their potential for recovery and reuse, which is a fundamental principle of green chemistry. jetir.org Catalyst reusability not only reduces costs but also minimizes waste associated with catalyst disposal.

Research has shown that modified zeolite catalysts exhibit excellent stability and can be regenerated and reused multiple times without a significant loss of activity. The Ga–Hβ catalyst, for example, can be stably regenerated for four cycles while retaining 80% of its activity. acs.orgacs.org In another study, a dealuminated H-Beta zeolite (HB0.3) used for E-BBA dehydration demonstrated remarkable durability, remaining stable even after seven cycles of regeneration. rsc.org The used catalyst was recovered through simple regeneration in flowing air at 540 °C for 3 hours. rsc.org Similarly, a Scandium-modified Hβ catalyst was shown to be reusable for up to four runs. researchgate.netresearchgate.net This high level of reusability and durability makes these catalysts economically attractive and environmentally friendly alternatives for the industrial synthesis of this compound.

| Catalyst System | Waste Reduction | Energy Savings | Catalyst Reusability | Reference |

|---|---|---|---|---|

| Ga-modified Hβ | E-factor reduced by 85%; Sulfonation waste reduced by 1.6 tons/ton of product | 37% reduction in energy consumption; 35% lower activation energy | 4 stable regeneration cycles with 80% activity retention | acs.orgacs.org |

| HNO3-modified H-Beta zeolite | Eliminates use of non-recyclable oleum and formation of tar by-products | Operates at 210°C compared to harsher conventional methods | Stable for at least seven cycles with no notable degradation | rsc.org |

| Sc-modified Hβ | Replaces traditional acid catalysts, reducing waste | Not specified | Can be reused in 4 runs | researchgate.netresearchgate.net |

Catalytic Reaction Mechanisms and Kinetics Involving 2 Ethylanthraquinone

Hydrogenation of 2-Ethylanthraquinone in the Anthraquinone (B42736) Process for Hydrogen Peroxide Production

The industrial synthesis of hydrogen peroxide (H₂O₂) is dominated by the anthraquinone (AQ) process, a cyclic method that relies on the catalytic hydrogenation and subsequent oxidation of an alkylanthraquinone, most commonly this compound (2-EAQ). wikipedia.org This process involves dissolving 2-EAQ in a mixed solvent system and hydrogenating it in the presence of a catalyst to produce 2-ethylanthrahydroquinone (2-EAHQ). nih.govresearchgate.net The resulting 2-EAHQ is then oxidized with air to regenerate the parent 2-EAQ and yield hydrogen peroxide. researchgate.net The hydrogenation of 2-EAQ to 2-EAHQ is a critical step, and its efficiency is heavily dependent on the catalyst and reaction conditions. nih.govresearchgate.netnih.gov Supported palladium catalysts are widely used for this reaction. rsc.org

The hydrogenation of 2-EAQ to 2-EAHQ is a complex catalytic reaction that involves several key mechanistic steps on the catalyst surface. The principal transformation is the reduction of the two carbonyl (C=O) groups on the central ring of the 2-EAQ molecule to hydroxyl (OH) groups.

The initial and crucial step in the hydrogenation mechanism is the activation of the carbonyl bonds of the 2-EAQ molecule. nih.gov This activation occurs through the interaction of the C=O groups with the active sites on the catalyst surface. For instance, on bimetallic catalysts like Pd-Ru, the presence of electropositive species such as Pd²⁺ and Ru⁴⁺ can act as electrophilic sites. nih.govresearchgate.netrsc.org These sites facilitate the adsorption of the 2-EAQ molecule by interacting with the lone pair of electrons on the oxygen atom of the carbonyl group. nih.govresearchgate.netrsc.org This interaction, sometimes referred to as the "electrophilic C=O activation" mechanism, weakens the C=O double bond, making it more susceptible to attack by hydrogen. rsc.org Density Functional Theory (DFT) calculations have shown that the adsorption of 2-EAQ on low-coordinated Pd atoms can lead to an elongation of the carbonyl bond, indicating its activation. nih.gov The nature of the catalyst support and the size of the catalyst particles can also influence the activation of the C=O bond. nih.govcjcatal.com

Concurrently with the activation of the carbonyl group, the catalyst surface facilitates the adsorption and dissociation of molecular hydrogen (H₂). On palladium surfaces, H₂ is preferentially adsorbed onto the metallic sites. acs.org The adsorbed H₂ molecule then dissociates into hydrogen atoms, which are highly reactive. nih.gov DFT studies on a Pd(111) surface indicate that dihydrogen adsorbs onto a Pd atom, and the resulting hydrogen atoms migrate to neighboring three-fold hollow positions on the catalyst's crystal lattice. acs.org

The specific surface structure of the catalyst plays a significant role in determining the reaction pathway and selectivity. The arrangement of atoms on the catalyst surface, such as the specific crystallographic facets exposed, influences the adsorption of both 2-EAQ and hydrogen. nih.gov For example, studies have shown that low-coordinate Pd atoms, often found at defects or edges on the surface, are more active for the adsorption of 2-EAQ than the more perfect, flat surfaces like the Pd(111) facet. nih.gov The adsorption energy of 2-EAQ was found to be higher on these defective sites, facilitating the reaction. nih.gov

The support material also has a profound effect on the catalyst's performance. cjcatal.com Different supports, such as silica (B1680970) (SiO₂), alumina (B75360) (γ-Al₂O₃), and activated carbon (AC), influence the active surface area, pore structure, and the uniformity of active sites. cjcatal.com For supported Ni-B amorphous alloy catalysts, the selectivity towards C=O hydrogenation was found to be highest on activated carbon, which was attributed to the uniformity of the active sites and the surface properties of the support. cjcatal.com Furthermore, the addition of a second metal to create a bimetallic catalyst, such as Pd-Au or Pd-Ru, can alter the electronic properties and surface structure, leading to enhanced activity and selectivity by suppressing unwanted side reactions. rsc.orgresearchgate.netpku.edu.cn

Kinetic studies are essential for understanding the rate of the hydrogenation reaction and for designing efficient industrial reactors. The kinetics of 2-EAQ hydrogenation over palladium-based catalysts are often influenced by mass transfer phenomena due to the fast intrinsic reaction rate. researchgate.net

Multiple kinetic studies have been conducted to determine the reaction orders with respect to the reactants. A consensus finding is that the hydrogenation of this compound follows zero-order kinetics with respect to the concentration of this compound and first-order kinetics with respect to the partial pressure of hydrogen. researchgate.netindianchemicalsociety.comscilit.comresearchgate.nettandfonline.com The zero-order dependence on 2-EAQ concentration suggests that the catalyst surface is saturated with the reactant under typical reaction conditions. eurochemengineering.com

The table below presents kinetic parameters from a study using a palladium catalyst supported on hollow ceramic microspheres. indianchemicalsociety.comresearchgate.net

Data sourced from studies on palladium supported on hollow ceramic microspheres and nano-hybrid Zr–Al–La catalysts. researchgate.netindianchemicalsociety.comscilit.comresearchgate.net

These kinetic parameters are crucial for optimizing reactor design and operating conditions to maximize the production of 2-EAHQ while minimizing the formation of undesired by-products. researchgate.net

Kinetic Studies of this compound Hydrogenation Reactions

Analysis of Mass Transfer and Internal Diffusion Limitations

To mitigate these limitations, researchers have explored various strategies. For instance, using a slurry bubble column (fluidized bed) with catalyst powders (20 to 300 µm in diameter) can minimize the influence of internal mass transfer resistance, leading to better activity and selectivity. hep.com.cn The use of egg-shell catalysts, where the active metal is concentrated in a thin outer layer of the support, also aims to reduce diffusion limitations. researchgate.netresearchgate.net Research on a Pd/Zr–Al–La catalyst with a high surface area (146.56 m²/g) demonstrated reduced mass transfer resistance, confirmed by a Thiele modulus of 0.0314 and an effectiveness factor of 1.0, indicating negligible mass transfer limitations. dntb.gov.ua Similarly, the introduction of hierarchical mesopores in Hβ molecular sieves has been shown to enhance molecular diffusion and reduce internal mass-transfer limitations. acs.org

The kinetics of the hydrogenation of 2-EAQ are often described as zero-order with respect to the this compound concentration and first-order with respect to the hydrogen concentration. nih.govresearchgate.net However, some studies have reported first-order kinetics for 2-ethyl-tetrahydroanthraquinone (THEAQ) hydrogenation, suggesting a Rideal-Eley mechanism. nih.gov

Activation Energy Determinations for Hydrogenation

The activation energy (Ea) is a crucial kinetic parameter that provides insight into the temperature sensitivity of a reaction. Several studies have determined the activation energy for the hydrogenation of this compound and related compounds.

These varying values highlight the influence of different catalytic systems, reaction conditions, and the specific reaction being studied (hydrogenation of the quinone versus the aromatic ring) on the determined activation energy.

Interactive Data Table: Activation Energies for this compound Hydrogenation and Related Reactions

| Reactant/Process | Catalyst System | Activation Energy | Source(s) |

| This compound | Pd catalyst | 56.156 J/mol | researchgate.net |

| 2-Ethyltetrahydroanthrahydroquinone (Oxidation) | Not specified | 56.76 kJ/mol | doi.org |

| This compound (Aromatic ring hydrogenation) | Not specified | 38 kJ/mol | |

| This compound | Not specified | 140 kJ/mol | rsc.org |

By-product Formation and Degradation Pathways in this compound Hydrogenation

One of the primary side reactions is the hydrogenation of the aromatic rings of 2-EAQ, leading to the formation of tetrahydro-2-ethylanthraquinone (H4eAQ). hep.com.cnrsc.org This can occur in two isomeric forms: 2-ethyl-5,6,7,8-tetrahydroanthraquinone and 2-ethyl-1,2,3,4-tetrahydroanthraquinone (iso-H4eAQ). hep.com.cnrsc.org Among these, 2-ethyl-5,6,7,8-tetrahydroanthrahydroquinone (H4eAQH2) is considered an active compound as it can be oxidized to produce hydrogen peroxide. hep.com.cn However, further hydrogenation can lead to the formation of 2-ethyl-1,2,3,4,5,6,7,8-octahydroanthrahydroquinone (H8eAQH2), which is inactive in the production of H2O2. eurochemengineering.com The formation of these saturated compounds can be suppressed by careful selection of catalysts, solvents, and reaction conditions. wikipedia.org

Another significant degradation pathway involves the hydrogenolysis of the C-O bond in the hydroquinone (B1673460), which leads to the formation of anthrones and anthracenes. researchgate.netx-mol.com The primary product of this degradation is 2-ethylanthrone (B8360438) (eAN), which can exist as two isomers. hep.com.cnresearchgate.net Further hydrogenation of 2-ethylanthrone can produce hydrogenated derivatives (H4eAN). researchgate.netx-mol.com Additionally, 2-ethylanthracene (B1630459) (eANT) can be formed through these degradation reactions. researchgate.netx-mol.com These degradation products are undesirable as they are not oxidized to produce hydrogen peroxide under the process conditions. hep.com.cn

Catalyst deactivation is a significant issue in the continuous hydrogenation of this compound. researchgate.net The degradation of anthraquinones, often referred to as "AQ decay," contributes to this deactivation. nih.govnih.gov The formation of by-products, as discussed above, can lead to the fouling of the catalyst surface. rsc.org For instance, the buildup of oligomers in the pores of molecular sieve catalysts is a recognized deactivation mechanism. acs.org

The type of catalyst support plays a crucial role in the deactivation process. Alumina-supported catalysts tend to exhibit higher deactivation rates due to their higher reactivity in hydrogenolytic reactions that lead to degradation products. researchgate.net In contrast, silica-supported catalysts show lower deactivation. researchgate.net The introduction of alkali modifiers to the catalyst support can suppress deep hydrogenation reactions and reduce catalyst deactivation. rsc.org Reversible poisoning can also contribute to a loss in catalyst activity. eurochemengineering.com

Generation of Anthrones and Anthracenes (e.g., 2-Ethylanthrone, 2-Ethylanthracene)

Catalyst Development and Engineering for this compound Hydrogenation

The development of highly active, selective, and stable catalysts is a primary focus of research to improve the efficiency of the this compound hydrogenation process. nih.govnih.gov Palladium-based catalysts are widely used due to their high affinity for hydrogen. nih.gov

Key areas of catalyst development include:

Support Materials: The choice of support material significantly impacts catalyst performance. While alumina and silica are common, novel supports are being explored. researchgate.net For example, Pd supported on hollow ceramic microspheres has shown high selectivity and activity. indianchemicalsociety.com Hydrophobically functionalized SBA-15 has also been investigated as a support to improve selectivity by reducing the probability of deep hydrogenation. rsc.org

Catalyst Structure: The physical structure of the catalyst is critical. Egg-shell catalysts, where the palladium is concentrated on the outer surface of the support, are designed to minimize mass transfer limitations. researchgate.netresearchgate.net Catalysts with large and ordered pores are beneficial for the diffusion of reactants and products, which can suppress deep hydrogenation. rsc.org

Bimetallic and Modified Catalysts: The addition of a second metal or modifiers to palladium catalysts can enhance their performance. For instance, Pd-Au/Al2O3 bimetallic catalysts have been developed for improved hydrogenation of 2-EAQ. nih.gov Modifying alumina supports with alkali solutions like Na2SiO3 or NaH2PO4 can suppress undesirable side reactions. researchgate.netresearchgate.net

In Situ Synthesis: In situ synthesis methods for preparing Pd catalysts with an egg-shell structure have been shown to yield high catalytic activity and efficiency. researchgate.net

Interactive Data Table: Catalyst Systems for this compound Hydrogenation

| Catalyst System | Support Material | Key Features | Reported Performance | Source(s) |

| Pd | Hollow Ceramic Microspheres | High selectivity and stability | 96.5% yield of H2O2 | indianchemicalsociety.com |

| Pd | Hydrophobically functionalized SBA-15 | Reduced deep hydrogenation | Increased initial hydrogenation rate | rsc.org |

| Pd (egg-shell) | Alumina, Silica | Minimized diffusion limitations | Higher activity and lower deactivation on silica | researchgate.net |

| Pd-Au | Alumina | Bimetallic catalyst | Higher performance in hydrogenation | nih.gov |

| Pd | Zr-Al-La nanohybrid | High surface area | 93.8% H2O2 yield, negligible mass transfer resistance | dntb.gov.ua |

| in situ synthesized Pd | Not specified | Egg-shell structure | High yield and hydrogenation efficiency | researchgate.net |

Supported Metal Catalysts (e.g., Palladium-based on Alumina, Silica, Carbon)

Palladium (Pd) is the most extensively used metal for catalyzing the hydrogenation of 2-EAQ due to its high activity and selectivity. These catalysts typically consist of palladium nanoparticles dispersed on a high-surface-area support material. Common supports include alumina (Al2O3), silica (SiO2), and carbon (C). researchgate.netnih.gov

The hydrogenation of 2-EAQ over a supported palladium catalyst is a rapid reaction, often limited by mass transfer. researchgate.nethep.com.cn The reaction kinetics are generally considered to be zero-order with respect to the this compound concentration and first-order with respect to the hydrogen concentration. researchgate.netscihorizon.comtandfonline.com The activation energy for this reaction has been reported to be approximately 56.156 J/mol. researchgate.netscihorizon.comtandfonline.com

The choice of support material significantly influences the catalyst's performance. nih.gov

Silica (SiO2): Silica is another common support. A novel palladium catalyst supported on silica grains coated with polyaniline (PANI) has shown improved selectivity towards the desired active quinones compared to a conventional Pd/SiO2 catalyst. researchgate.netresearchgate.net

Carbon (C): Carbon-supported palladium catalysts are also utilized in this process. researchgate.net

The primary reaction involves the hydrogenation of 2-EAQ to 2-ethylanthrahydroquinone (2-EAQH2). researchgate.net However, side reactions can occur, leading to the formation of by-products such as 2-ethyl-5,6,7,8-tetrahydroanthraquinone (H4EAQ), which is still an active compound capable of producing H2O2. hep.com.cnresearchgate.net Other degradation products like 2-ethyl-9-anthrone (9-eAN) and 2-ethyl-1,2,3,4-tetrahydroanthrahydroquinone (iso-H4eAQ) can also be formed, representing a loss of the active working solution. hep.com.cnresearchgate.net

Bimetallic and Alloy Catalysts (e.g., PdRu, PdIr, PdNi, Pd-P)

To enhance the activity, selectivity, and stability of palladium-based catalysts, bimetallic and alloy formulations have been extensively researched. nih.govnih.gov The addition of a second metal can modify the electronic and geometric properties of the palladium catalyst, leading to improved performance. nih.gov

Palladium-Ruthenium (PdRu): The addition of ruthenium (Ru) to palladium catalysts supported on γ-Al2O3 has been shown to improve both the activity and selectivity of 2-EAQ hydrogenation. nih.govresearchgate.net The enhanced performance is attributed to improved adsorption of H2 and activation of the C=O bond. nih.gov

Palladium-Iridium (PdIr): Bimetallic Pd-Ir catalysts supported on γ-Al2O3 have been prepared and studied for 2-EAQ hydrogenation. The size and structure of the bimetallic particles vary with the Pd/Ir ratio. dntb.gov.uaresearchgate.net

Palladium-Nickel (PdNi): Pd-Ni bimetallic monolithic catalysts have demonstrated high H2O2 yield and selectivity. The strong interaction between Pd and Ni in the Pd-Ni alloy is believed to be responsible for the high activity, which is linked to strong chemisorption between the catalyst surface and the carbonyl group of 2-EAQ. researchgate.netcjcatal.com

Palladium-Phosphorus (Pd-P): Catalysts based on structurally disordered Pd-P nanoparticles on a carbon support have shown high yields of H2O2. These catalysts have demonstrated superiority over conventional Pd/C and Pd/Al2O3 catalysts in terms of H2O2 yield. researchgate.net

Palladium-Gold (PdAu): A series of bimetallic PdAu catalysts with varying structures were prepared. A Pd/Au/Al2O3 catalyst, created by loading palladium onto gold particles on an alumina support, achieved a high hydrogenation efficiency of up to 14.27 g·L-1. researchgate.netpku.edu.cn

Novel Catalyst Supports and Architectures (e.g., Hollow Ceramic Microspheres, Egg-shell Catalysts)

Recent innovations in catalyst design have focused on novel support materials and architectures to overcome mass transfer limitations and improve catalyst efficiency. brace.dersc.org

Hollow Ceramic Microspheres (HCMs): HCMs are being explored as catalyst supports due to their unique properties. hollowceramicmicrospheres.comsciopen.com They offer a way to reduce the diffusion path for reactants and products, potentially enhancing reaction rates. brace.de The hollow structure can also help in "storing" side products in the core, preventing them from affecting the catalytically active shell. brace.de Palladium supported on hollow ceramic microspheres has been investigated for the hydrogenation of 2-EAQ, with studies focusing on the impact of reaction parameters on conversion and yield. researchgate.netscihorizon.comindianchemicalsociety.com The kinetics of this heterogeneous reaction have been found to be zero-order with respect to 2-EAQ concentration and first-order with respect to hydrogen concentration. researchgate.netresearchgate.net

Egg-shell Catalysts: These catalysts feature a thin layer of active metal on the outer surface of the support particle. rsc.orggoogle.com This design is particularly advantageous for fast reactions like 2-EAQ hydrogenation, which are often limited by internal diffusion resistance. rsc.org By concentrating the catalyst on the exterior, the diffusion path is shortened, leading to higher effectiveness. researchgate.netrsc.org An in-situ synthesized Pd catalyst with an egg-shell structure has demonstrated excellent catalytic activity, with a residence time of less than 4 seconds. rsc.orgrsc.orgresearchgate.net These catalysts, often with a shell thickness of a few micrometers, effectively weaken internal diffusion resistance. rsc.orgresearchgate.net

Other Novel Supports:

Whisker-modified Alumina: These supports lead to higher Pd dispersion and shorter diffusion distances, resulting in increased hydrogenation efficiency and selectivity. researchgate.netresearchgate.net

Nano-hybrid Zr-Al-La (ZAL): A Pd catalyst supported on this trimetallic nanohybrid material has shown high conversion (93%) and hydrogenation efficiency (9.15 g H2O2/L) with a low catalyst concentration. scihorizon.comtandfonline.com

Polyaniline-coated Silica (PANI(SiO2)): This novel support has demonstrated much better selectivity in the hydrogenation of 2-EAQ to active quinones compared to conventional Pd/SiO2. researchgate.netresearchgate.netdntb.gov.ua

Structure–Activity Relationships in Heterogeneous Catalysts for this compound Hydrogenation

The performance of heterogeneous catalysts in this compound (2-EAQ) hydrogenation is intricately linked to their structural and electronic properties. Key factors influencing the catalyst's activity and selectivity include the dispersion of the active metal, the properties of the support, and the interaction between the metal and the support. nih.gov

The dispersion of palladium (Pd) particles is a critical factor; higher dispersion leads to more available active sites and, consequently, higher hydrogenation efficiency. researchgate.nethep.com.cn For instance, Pd/whisker-modified alumina catalysts exhibit higher Pd dispersion compared to conventional Pd/alumina, resulting in significantly improved performance. researchgate.net

The nature of the support material plays a crucial role. The acidity of the support can affect the reaction selectivity. nih.gov For example, the acidity of alumina supports can lead to an increase in by-products. researchgate.net Modifying the support, such as by treating it with alkaline substances like Na2SiO3, can reduce the formation of degradation products and enhance the yield of hydrogen peroxide. nih.gov The pore structure of the support also influences catalyst activity by affecting mass transfer. cjcatal.com

The interaction between the active metal and the support can alter the electronic properties of the metal, thereby influencing its catalytic behavior. In Pd/PANI(SiO2) catalysts, the polyaniline matrix is thought to modify the properties of the Pd centers, affecting their reactivity and leading to improved selectivity. researchgate.netresearchgate.net Similarly, in bimetallic catalysts like Pd-Ni, the strong interaction and alloy formation between the two metals enhance the chemisorption of the 2-EAQ's carbonyl group, boosting catalytic activity. cjcatal.com

Density functional theory (DFT) studies have provided deeper insights into these relationships. For example, DFT calculations have shown that 2-EAQ adsorbs in parallel on the Pd(111) surface, with electron transfer from the palladium to the 2-EAQ molecule. syxbsyjg.com These studies also suggest that the high selectivity of palladium catalysts is related to the electronic structure of 2-EAQ and the significantly higher energy barrier for the formation of by-products compared to the main hydrogenation reaction. syxbsyjg.com

Catalyst Stability, Longevity, and Regeneration Studies

Catalyst stability is a critical concern for the industrial application of the anthraquinone process. researchgate.net Deactivation of the catalyst can occur through various mechanisms, including the loss of active metal, changes in the support structure, and poisoning by by-products.

The choice of support material significantly impacts catalyst stability. For instance, a Pd/SiO2/cordierite monolith catalyst (PSC) demonstrated high stability over a 1000-hour test, whereas a Pd/Al2O3/cordierite catalyst (PAC) deactivated within 100 hours. researchgate.net The superior stability of the PSC catalyst was attributed to its regular structure and very weak acidity, which improved selectivity and reduced degradation. researchgate.net

Bimetallic catalysts can also exhibit enhanced stability. A Pd-Mg(Al)Zr-MMO/γ-Al2O3 catalyst showed higher stability compared to a standard Pd/γ-Al2O3 catalyst. After four runs, the hydrogenation efficiency of the bimetallic catalyst decreased from 15.0 to 14.3 g/L, while the monometallic catalyst's efficiency dropped from 12.1 to 10.0 g/L. hep.com.cn

The conditions of catalyst preparation, such as the calcination temperature of the support, can influence stability. Lower support calcination temperatures have been found to be beneficial for improving hydrogenation efficiency due to higher Pd dispersion and lower Pd loss. researchgate.net

Regeneration of deactivated catalysts is an important aspect of maintaining process efficiency. While specific regeneration studies for 2-EAQ hydrogenation catalysts are detailed in various proprietary industrial processes, the general principles involve removing poisons from the catalyst surface or redispersing the active metal.

Oxidation and Regeneration Mechanisms within the Anthraquinone Process Cycle

Following the hydrogenation of this compound (2-EAQ), the resulting 2-ethylanthrahydroquinone (2-EAQH2) is oxidized to regenerate the parent 2-EAQ and produce hydrogen peroxide (H2O2). This oxidation step is a crucial part of the cyclic anthraquinone process. taylorandfrancis.comresearchgate.net

Mechanism of 2-Ethylanthrahydroquinone Oxidation to Hydrogen Peroxide and this compound

The oxidation of 2-ethylanthrahydroquinone (2-EAQH2) is typically carried out by bubbling air or oxygen through the working solution containing the 2-EAQH2. This process regenerates the this compound (2-EAQ) and yields hydrogen peroxide. taylorandfrancis.com

This reaction is a key component of the anthraquinone process, which is a continuous cycle of hydrogenation and oxidation. taylorandfrancis.com The regenerated 2-EAQ is then recycled back to the hydrogenation step.

In some photocatalytic systems involving anthraquinone derivatives, the reaction mechanism can involve the formation of a triplet state of the anthraquinone molecule upon photoexcitation. rsc.org However, in the standard industrial anthraquinone process, the oxidation is a non-photochemical reaction.

Chemical Regeneration of Active Quinones from Degraded Species

In the industrial production of hydrogen peroxide via the anthraquinone process, the working solution containing this compound (EAQ) and its hydrogenated form, 2-ethylanthrahydroquinone (EAHQ), undergoes degradation over repeated cycles. mims.comtaylorandfrancis.com Side reactions lead to the formation of inactive byproducts that reduce the efficiency of the process. mims.com These degradation products include tetrahydro-2-ethylanthraquinone (THEAQ), octahydroanthraquinones, anthrones, and oxanthrones. googleapis.comgoogleapis.com To maintain the productivity of the working solution, these degraded species must be regenerated back into active quinones. eurochemengineering.com

A common regeneration technique involves treating a side-stream of the working solution with a catalyst, typically activated alumina (Al₂O₃), at elevated temperatures. googleapis.comgoogleapis.com This process can convert byproducts like tetrahydroanthraquinone (B8792033) epoxides and THEAQ back into the desired EAQ. googleapis.comgoogleapis.com For instance, three moles of THEAQ can be converted into one mole of EAQ and two moles of tetrahydroanthrahydroquinone in the presence of an alumina catalyst. googleapis.com

Research has shown that tetrahydro-2-ethylanthraquinone can be effectively converted back to this compound. One method involves treatment with aluminum oxide, enhanced by microwave irradiation. In a specific experiment, this method demonstrated a significant conversion of THEAQ to EAQ at 80°C. googleapis.com Another approach for regenerating the working solution from degradation products like anthrone (B1665570) involves removing water content through flash evaporation and then treating the solution with activated aluminum oxide under neutral conditions. googleapis.com

| Time (minutes) | Concentration of THEAQ (g/l) | Concentration of EAQ (g/l) |

| 0 | 50.8 | 32.5 |

| 15 | 42.3 | 39.4 |

| 30 | 36.5 | 44.1 |

| 60 | 31.7 | 47.9 |

This table presents the experimental results for the regeneration of a working solution containing tetrahydro-2-ethylanthraquinone (THEAQ) and this compound (EAQ) when treated with aluminum oxide and microwave irradiation at 80°C. Over 60 minutes, the concentration of THEAQ decreases while the concentration of EAQ increases, indicating the conversion of the degraded species back to the active quinone. googleapis.com

Other Catalytic Reactions Involving this compound

Beyond its primary role as a carrier in hydrogen peroxide production, this compound functions as a catalyst in various other chemical transformations, particularly in the realm of organic synthesis and photosensitization. wikipedia.orgontosight.ai

This compound as a Catalyst in Organic Synthesis

This compound serves as an important photocatalyst in several organic reactions. ontosight.ai Its catalytic activity is harnessed in the synthesis of fine chemicals and in polymerization processes. For example, it can act as a photoinitiator for the crosslinking of polyethylene. fishersci.ca In combination with a Ga-modified Hβ molecular sieve, it facilitates a one-pot synthesis of this compound itself from phthalic anhydride (B1165640) and ethylbenzene (B125841), where the catalyst's Lewis and Brønsted acid sites work synergistically. acs.org

Photosensitization Mechanisms Employing this compound (e.g., C-H Photooxygenation)

This compound is an effective photosensitizer, capable of absorbing light and promoting chemical reactions, such as the aerobic C-H oxygenation of unactivated alkanes. rsc.org This process is of significant interest as it allows for the direct functionalization of hydrocarbons. When used as a photocatalyst, this compound can facilitate the oxidation of substrates like cyclohexane (B81311) to produce valuable products such as cyclohexanol (B46403) and cyclohexanone (B45756) under visible light. rsc.org The efficiency of this photooxidation can be dramatically enhanced by the presence of Brønsted acids. rsc.org

| Catalyst System | Cyclohexane Conversion (%) | Cyclohexanol Selectivity (%) | Cyclohexanone Selectivity (%) |

| This compound | 10 | 45 | 55 |

| This compound + HCl | 36 | 40 | 60 |

| This compound + H₃PO₄ | 15 | <10 | >90 |

Proton-Coupled Electron Transfer (PCET) Pathways and Charge Separation Dynamics

The mechanism by which protonation enhances the photocatalytic activity of this compound involves a Proton-Coupled Electron Transfer (PCET) pathway. rsc.orgzhongkefu.com.cn PCET reactions are fundamental processes where an electron and a proton are transferred in a single, concerted step or in separate, sequential steps. nih.gov In the context of this compound photosensitization, the formation of a hydrogen bond between the anthraquinone's carbonyl group and a Brønsted acid establishes a PCET pathway. rsc.org

This pathway is crucial for modulating the reactivity of the excited-state organic reaction. Spectroscopic and photoelectrochemical studies have revealed that this hydrogen bonding leads to a longer-lived charge-separated state. rsc.orgnih.gov The generation of a stable charge-separated state is a key challenge in artificial photosynthesis, and the quinone-acid system provides a model for achieving this. nih.gov The dynamics and mechanistic pathways of the PCET process can differ significantly based on the surrounding environment, such as solvent polarity. nih.gov

Modulation of Excited-State Organic Reactions by Protonation

The protonation of this compound directly modulates its excited-state reactivity, significantly boosting its photooxidation power. rsc.org This "donor-acceptor" strategy, inspired by the role of quinone moieties in natural photosynthesis, enhances the thermodynamic driving force for the reaction. rsc.orgnih.gov

The protonation of the anthraquinone by a Brønsted acid, such as HCl or H₃PO₄, alters the electronic properties of the molecule in its excited state. rsc.org Computational and experimental studies support that the formation of a hydrogen-bonded anthraquinone complex decreases the reorganization penalty during the energy transfer event. This modulation not only increases the reaction rate, as seen with a 3.6-fold enhancement in cyclohexane conversion with HCl, but can also alter the product distribution. For example, using H₃PO₄ as the acid source promotes the reaction with a high chemoselectivity towards the formation of cyclohexanone (>90%). rsc.org This demonstrates that the choice of proton source can be used to tune the outcome of the photosensitized reaction.

Advanced Applications and Emerging Research Directions of 2 Ethylanthraquinone

Enhancements in Hydrogen Peroxide Production Technology via the Anthraquinone (B42736) Process

2-Ethylanthraquinone (2-EAQ) is a cornerstone of the anthraquinone process, the dominant industrial method for producing hydrogen peroxide. fscichem.comzxchem.com This process involves the hydrogenation of 2-EAQ to 2-ethylanthrahydroquinone, followed by its oxidation to yield hydrogen peroxide and regenerate the original 2-EAQ. nih.gov Continuous research focuses on optimizing this process for greater efficiency and sustainability.

Optimization of Industrial Reactor Design and Operating Conditions (e.g., Slurry Reactors, Continuous Pipeline Reactors)

The choice of reactor is critical to the efficiency of the anthraquinone process. While fixed-bed reactors have been traditionally used, there is a significant trend towards the adoption of slurry reactors, particularly fluidized-bed and slurry-stirred tank reactors. researchgate.nethep.com.cn

Slurry Reactors: These reactors, where the solid catalyst is suspended in the liquid reaction medium, offer several advantages over fixed-bed designs. isca.me They provide lower operational costs, reduced catalyst consumption, less degradation of the anthraquinone, and higher catalyst and hydrogenation efficiency. hep.com.cn The improved mass transfer characteristics in slurry reactors are a key factor in their superior performance. nih.gov

Continuous Pipeline Reactors: Research has also explored the use of continuous pipeline reactors. These reactors can offer precise control over reaction conditions and residence time, contributing to improved yield and efficiency.

A comparison between fixed-bed and fluidized-bed reactors highlights the benefits of the latter. Fluidized-bed reactors demonstrate significant advantages, making them a key area of development for enhancing hydrogen peroxide production technology in China and globally. hep.com.cn

Strategies for Increasing Hydrogen Peroxide Yield and Production Efficiency

Several strategies are being investigated to boost the yield and efficiency of hydrogen peroxide production. These include modifications to the working solution, the catalyst, and the reaction conditions.

Working Solution Optimization: The composition of the working solution, which dissolves the 2-EAQ, significantly impacts the process. Research has shown that modifying the solvent system can dramatically increase hydrogen efficiency. For instance, adding acetic acid (2-methylcyclohexyl) ester (2-MCHA) or 2,6-dimethyl-4-heptanol (DIBC) to a standard heavy aromatics and trioctyl phosphate (B84403) (TOP) solution has been shown to more than double the hydrogen efficiency. researchgate.net

Catalyst Development: The catalyst, typically palladium-based, is central to the hydrogenation step. nih.govresearchgate.net Research focuses on developing catalysts with higher activity and selectivity to minimize the degradation of 2-EAQ. nih.govresearchgate.net Using supported metal catalysts can reduce the amount of catalyst needed and decrease the decay of the active quinone. nih.gov Bimetallic catalysts, such as Pd-Ir and Pd-Ru, have shown promise in increasing the yield of hydrogen peroxide compared to monometallic catalysts. researchgate.netresearchgate.net

Reaction Parameter Control: Optimizing reaction parameters like temperature and pressure is crucial. Studies have determined optimal conditions for maximizing conversion rates and catalyst activity. For example, one study found the highest catalyst activity at 70°C and 0.3 MPa. researchgate.net

| Working Solution Additive | Volume Ratio (AR:TOP:Additive) | Hydrogen Efficiency (g/L) |

| None (Control) | 75:25:0 | 5.65 |

| Acetic acid (2-methylcyclohexyl) ester (2-MCHA) | 75:20:5 | 12.53 |

| 2,6-dimethyl-4-heptanol (DIBC) | 75:5:20 | 11.31 |

Table based on data from a study on improving working solutions for H2O2 production. researchgate.net

Impact of this compound Purity on Overall Process Performance and Catalyst Longevity

The purity of this compound is a critical factor that directly influences the efficiency of the anthraquinone process and the lifespan of the catalyst. High-purity 2-EAQ leads to a cleaner and more stable production of hydrogen peroxide. fscichem.commenjiechem.com

Impurities in the 2-EAQ can lead to several problems:

Catalyst Deactivation: Impurities can poison the catalyst, reducing its activity and longevity. This necessitates more frequent catalyst regeneration or replacement, increasing operational costs.

Reduced Product Quality: The presence of degradation products can contaminate the final hydrogen peroxide, affecting its stability and suitability for certain applications. solvay.com

Market analysis indicates a strong demand for high-purity 2-EAQ, with the 99.5% purity level holding a significant market share. market.us This underscores the industry's recognition of the importance of purity for optimal performance and economic viability. market.us

Applications in the Dyes and Pigments Industry

This compound serves as a valuable intermediate in the synthesis of dyes and pigments. fscichem.comzxchem.comcymitquimica.comblitchem.comriverlandtrading.comxinjiangyechemical.com Its stable chemical structure makes it a suitable building block for creating high-performance colorants.

Research into this compound as an Intermediate for High-Quality Organic Pigments

Research in this area focuses on leveraging the properties of 2-EAQ to synthesize novel organic pigments with desirable characteristics. Anthraquinone-based dyes are known for their brightness and stability. 2-EAQ can be chemically modified to produce a range of colors. For instance, various blue, yellow, and red colorants are based on the anthraquinone structure. google.com.na The development of new synthetic routes using 2-EAQ aims to create pigments with enhanced color strength, purity, and dispersibility for applications in paints, coatings, and plastics.

Investigations into Enhancing Light Stability and Weather Resistance in Dyes Using this compound Derivatives

A key area of investigation is the use of this compound derivatives to improve the durability of dyes. Anthraquinone and its derivatives are known to act as photosensitizers. researchgate.net This property can be harnessed to improve the lightfastness and weather resistance of dyed materials. Research has explored incorporating 2-EAQ derivatives into polymer structures or using them as additives in dye formulations. For example, light-induced surface graft polymerization on cotton fibers has been achieved using this compound as a photosensitizer. researchgate.net Such modifications aim to protect the color from fading upon exposure to sunlight and other environmental factors, extending the lifespan of the colored products.

Utilization in Optoelectronic Materials and Photosensitive Applications

This compound (2-EAQ) is gaining attention for its potential applications in the field of optoelectronics and photosensitive materials. fscichem.com Its inherent photochemical properties, coupled with excellent thermal and chemical stability, make it a candidate for developing advanced materials. fscichem.com Research is exploring its use as a precursor for organic optoelectronic materials and as a critical component in photosensitive coatings and resins. fscichem.com

Exploration of this compound as a Precursor for Organic Photovoltaic Cells

The electronic properties of this compound make it a subject of investigation for use in organic solar cells. zxchem.comzxchem.com Its potential lies in its function as a sensitizer (B1316253) or an acceptor material, where it can help generate electrical energy from light. zxchem.comzxchem.com Some studies have explored using anthraquinone derivatives in organic electronics due to their semiconducting properties. alibaba.com

One specific study investigated the optoelectronic behavior of zinc phthalocyanine (B1677752) (ZnPc) doped with this compound. tandfonline.comresearchgate.net The resulting organic semiconductors were used to create thin films for flexible electronic devices. tandfonline.comresearchgate.net These devices, with the structure PET/ITO/doped ZnPc/Ag, showed a notable increase in electrical conductivity. tandfonline.comresearchgate.net The optical bandgap for these materials was calculated to be around 1.35 eV. researchgate.net Another research effort synthesized a solution-processable, bipolar fluorescent material by creating a hybrid of this compound and fluorene (B118485) (2-(9,9'-bis(2-ethylhexyl)-9H-fluoren-2-yl)anthracene-9,10-dione), which demonstrated well-matched bipolar charge-transport characteristics suitable for optoelectronic devices. pku.edu.cn

Table 1: Research Findings on this compound in Optoelectronics

| Research Area | Material System | Key Finding | Reference(s) |

| Flexible Optoelectronic Devices | Zinc phthalocyanine (ZnPc) doped with this compound | Increased electrical conductivity in flexible devices; optical bandgap of ~1.35 eV. | tandfonline.com, researchgate.net |

| Bipolar Fluorescent Materials | This compound/fluorene hybrid (FAA) | Synthesized material showed well-matched bipolar charge-transport characteristics. | pku.edu.cn |

| Organic Solar Cells | This compound as a potential component | Investigated as a potential sensitizer or acceptor material due to its electronic properties. | zxchem.com, zxchem.com |

Role of this compound as a Photosensitizer in Photosensitive Resins and Coatings

This compound is utilized as a photosensitizer and catalyst for photosensitive and photocurable resins and coatings. zxchem.commade-in-china.comunilongindustry.comaozunchem.comunilongmaterial.com It serves as a photoinitiator for the polymerization of these materials, making it valuable in the manufacturing of electronic equipment and precision coatings. fscichem.commade-in-china.com The compound can also be used in photodegradable films. zxchem.comaozunchem.comunilongmaterial.com In certain photographic processes, this compound can act as a photosensitizer. camachem.com

Development as Intermediates for Pharmaceuticals and Agrochemicals

This compound is an important intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals. dataintelo.comgoogle.comontosight.ailookchem.comprecisionbusinessinsights.comgoogle.comresearchgate.net The demand for intermediates like this compound has risen with the growth of the pharmaceutical industry. dataintelo.commarketresearchfuture.com

While not typically used directly in medicines, its derivatives and analogs are employed in the synthesis of therapeutic compounds. camachem.com It serves as a starting material or intermediate for a variety of drugs, including certain antibiotics, anti-inflammatory medications, and anti-cancer drugs. dataintelo.commarketresearchfuture.com The compound's chemical structure provides unique reactivity that is useful in diverse synthetic transformations for producing these complex molecules. zxchem.comcamachem.com Its role as a building block in the synthesis of agrochemical products is also noted. camachem.com

Exploration of this compound Derivatization for Novel Chemical Applications

Researchers are exploring the derivatization of this compound to create novel compounds with enhanced or new functionalities. ontosight.ai Its chemical structure serves as a robust foundation for targeted functionalization, which can lead to a wide array of new materials. guidechem.com

One area of focus is the synthesis of new therapeutic agents. guidechem.com Studies have investigated the potential biological activities of this compound derivatives, including antioxidant, antimicrobial, and anticancer properties. ontosight.ai This research signifies a growing interest in using 2-EAQ as a base for developing next-generation medicinal products. guidechem.com

In materials science, derivatization has led to new optoelectronic materials. For example, a bipolar fluorescent material was created by synthesizing a hybrid molecule from this compound and fluorene, demonstrating its utility in creating solution-processable components for electronic devices. pku.edu.cn This highlights how modifying the core 2-EAQ structure can unlock advanced applications.

Computational Chemistry and Theoretical Studies on 2 Ethylanthraquinone Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a particularly valuable method for studying the behavior of 2-ethylanthraquinone at the molecular level. This quantum mechanical modeling technique allows for the accurate prediction of various properties and phenomena that are often challenging to observe experimentally.

Modeling Adsorption and Desorption Phenomena of this compound on Catalytic Surfaces

The interaction between this compound and catalytic surfaces is a critical aspect of its primary application in the anthraquinone (B42736) process for hydrogen peroxide production. DFT calculations have been instrumental in modeling the adsorption and desorption of 2-EAQ on various catalyst surfaces, most notably palladium (Pd) and its alloys. researchgate.nethep.com.cn